4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine
CAS No.:
Cat. No.: VC16234321
Molecular Formula: C7H2ClF3N2S
Molecular Weight: 238.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2ClF3N2S |
|---|---|
| Molecular Weight | 238.62 g/mol |
| IUPAC Name | 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H |
| Standard InChI Key | NWBQPEQJDONDCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidine ring at positions 3 and 2. Key substitutions include:
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Chlorine at position 4, enhancing electrophilicity for nucleophilic displacement reactions.
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Trifluoromethyl group at position 7, contributing to lipophilicity and metabolic resistance .
The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic system, facilitating interactions with hydrophobic pockets in enzymes .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 238.62 g/mol | |
| LogP (Partition Coefficient) | 3.36 | |
| Polar Surface Area | 54.02 Ų | |
| Melting Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO |
The moderate LogP value (3.36) suggests balanced lipophilicity, enabling membrane permeability while avoiding excessive accumulation. The polar surface area (54.02 Ų) aligns with bioavailability criteria for central nervous system drugs.
Synthetic Routes and Optimization
Cyclization-Chlorination Approach
A common method involves cyclizing 3-cyano-4-trifluoromethylthiophene derivatives with guanidine, followed by chlorination using phosphorus oxychloride (POCl₃). This two-step process achieves yields up to 87% under reflux conditions .
Example Protocol:
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Cyclization: React 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide in DMF at 80°C .
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Chlorination: Treat the intermediate with POCl₃ and pyridine at 120°C for 2 hours .
Suzuki Coupling for Functionalization
Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups at position 7. For example, reacting 4-chloro-7-iodothieno[3,2-d]pyrimidine with phenylboronic acid yields 7-phenyl derivatives .
Optimization Insight:
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Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride enhances coupling efficiency .
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Solvent System: 1,4-Dioxane/water (4:1) at 90°C under inert atmosphere .
Industrial-Scale Production
Continuous flow reactors improve yield (≥95%) and reduce waste by minimizing side reactions. Green chemistry principles, such as solvent recycling, are critical for sustainable manufacturing .
Applications in Medicinal Chemistry
Kinase Inhibition and Anticancer Activity
The compound serves as a precursor for kinase inhibitors. Derivatives exhibit nanomolar IC₅₀ values against JAK2 and EGFR kinases, implicated in leukemia and lung cancer .
Case Study:
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Ruxolitinib Analogues: Substitution at position 4 with pyrazole groups yielded compounds with 92% inhibition of JAK2 at 10 nM .
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Antiproliferative Effects: In MCF-7 breast cancer cells, derivatives reduced viability by 70% at 5 µM .
Agrochemical Applications
Herbicide and Pesticide Development
The trifluoromethyl group enhances bioactivity against weed EPSP synthase and insect acetylcholinesterase:
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Herbicidal Activity: 90% weed growth inhibition at 100 ppm .
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Insecticidal Efficacy: LD₅₀ of 0.5 µg/mL against Aphis gossypii.
Analytical Characterization
Spectroscopic Identification
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